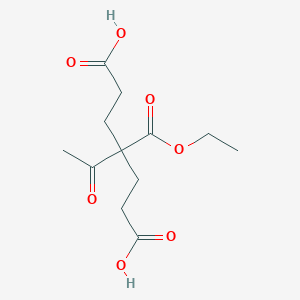
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid
概要
説明
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is an organic compound with the molecular formula C12H18O7. It is known for its role as an intermediate in organic synthesis and is often used in the preparation of various chemical compounds. This compound is characterized by its white solid powder form and its solubility in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid . These factors may include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.
生化学分析
Biochemical Properties
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid plays a significant role in biochemical reactions, particularly as an intermediate in synthetic pathways. It interacts with various enzymes and proteins, facilitating reactions that involve carbonyl groups. The compound’s structure allows it to participate in esterification and acetylation reactions, which are crucial in metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways and gene expression by interacting with key regulatory proteins. This compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . Its impact on cell function includes alterations in energy production and utilization, which are vital for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with enzymes allows it to modulate their activity, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at room temperature . Its degradation products can also have significant biochemical effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance metabolic processes without causing adverse effects. At higher doses, it can exhibit toxicity, leading to detrimental effects on cellular function and overall health . Understanding the dosage thresholds is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and esterases, which facilitate its incorporation into larger biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biochemical effects. Its localization is crucial for its role in modulating cellular processes and maintaining metabolic balance .
準備方法
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid can be synthesized through the reaction of heptanedioic acid with chloroacetyl ethyl ester in hot acetic acid[2][2]. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but the general approach involves similar reaction conditions to ensure high yield and purity.
化学反応の分析
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
類似化合物との比較
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid can be compared with similar compounds such as:
- 4-Acetyl-4-(ethoxycarbonyl)pimelic acid
- 3-Acetyl-3-(ethoxycarbonyl)pentane-1,5-dicarboxylic acid
- Ethyl 2,2-bis(2-carboxyethyl)acetoacetate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications .
特性
IUPAC Name |
4-acetyl-4-ethoxycarbonylheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSHUPASUUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379786 | |
| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72653-14-6 | |
| Record name | 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


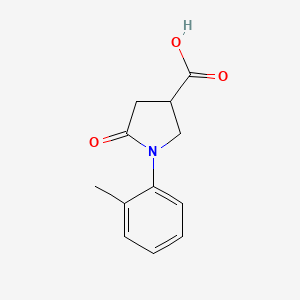
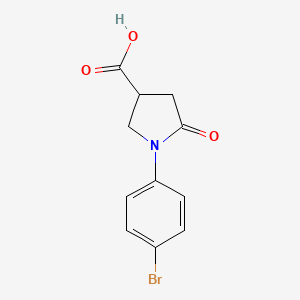
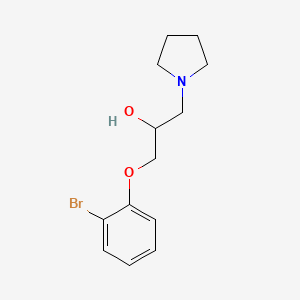
![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

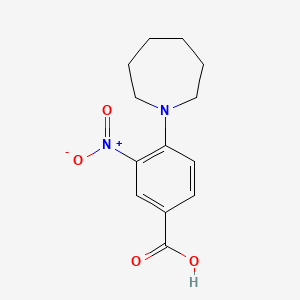
![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)

